An In-depth Technical Guide to the Chemical Properties of 1,3-Diazaspiro[4.4]nonane-2,4-dione
An In-depth Technical Guide to the Chemical Properties of 1,3-Diazaspiro[4.4]nonane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Diazaspiro[4.4]nonane-2,4-dione, a spirocyclic compound with potential applications in medicinal chemistry. This document outlines its structural characteristics, physicochemical properties, synthesis methodology, and potential biological relevance based on existing literature.
Core Chemical Properties
1,3-Diazaspiro[4.4]nonane-2,4-dione, also known as 5,5-tetramethylenehydantoin, is a heterocyclic organic compound featuring a hydantoin ring fused to a cyclopentane ring at a single carbon atom.[1] Its rigid, three-dimensional structure makes it an interesting scaffold for the design of novel therapeutic agents.
Physicochemical Data
A summary of the key quantitative data for 1,3-Diazaspiro[4.4]nonane-2,4-dione is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[1][2] |
| Molecular Weight | 154.17 g/mol | PubChem[1] |
| IUPAC Name | 1,3-diazaspiro[4.4]nonane-2,4-dione | PubChem[1] |
| CAS Number | 699-51-4 | PubChem[1] |
| Canonical SMILES | C1CCC2(C1)C(=O)NC(=O)N2 | PubChem[1] |
| InChI | InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11) | PubChem[1] |
| InChIKey | JTTFXYHJDZZDQK-UHFFFAOYSA-N | PubChem[1] |
| Appearance | White to almost white crystalline powder (for related compounds) | Chem-Impex[3] |
| Melting Point | 235 - 240 °C (for a derivative, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride) | Chem-Impex[3] |
Synthesis and Experimental Protocols
The synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione can be achieved through the Bucherer-Bergs reaction, a well-established method for the synthesis of hydantoins. This multi-component reaction involves the treatment of a ketone with an ammonium salt and a cyanide source.
Experimental Protocol: Synthesis via Bucherer-Bergs Reaction
This protocol is adapted from the general procedure for the synthesis of spirohydantoins.
Materials:
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Cyclopentanone
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Ammonium carbonate ((NH₄)₂CO₃)
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Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
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Ethanol
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Water
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Hydrochloric acid (HCl)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of ammonium carbonate (typically in excess) is prepared in a mixture of ethanol and water.[4]
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Addition of Ketone: Cyclopentanone is added to the ammonium carbonate solution. The mixture is heated to approximately 55-60 °C with stirring.[4]
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Addition of Cyanide: A solution of potassium cyanide in water is added dropwise to the heated mixture.[4] Caution: Potassium cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction: The reaction mixture is stirred at 55-60 °C for several hours (typically 12-18 hours) to allow for the formation of the hydantoin ring.[4]
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Workup:
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Purification: The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.[4]
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates.[5]
Chemical Reactivity and Stability
The chemical reactivity of 1,3-diazaspiro[4.4]nonane-2,4-dione is primarily dictated by the functional groups present in its structure: the two amide (lactam) groups within the hydantoin ring.
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Hydrolysis: The hydantoin ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the opening of the ring to form an amino acid derivative.
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N-Alkylation/Acylation: The nitrogen atoms of the amide groups can undergo alkylation or acylation reactions in the presence of a suitable electrophile and a base.
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Condensation Reactions: The nitrogen atoms can act as nucleophiles and participate in condensation reactions.[6]
The compound is generally stable under standard laboratory conditions.
Potential Biological and Pharmaceutical Applications
While direct biological activity data for 1,3-diazaspiro[4.4]nonane-2,4-dione is limited, derivatives of this and related spirocyclic structures have shown promising pharmacological properties. This suggests that the 1,3-diazaspiro[4.4]nonane-2,4-dione core can serve as a valuable scaffold in drug discovery.
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Anticonvulsant Activity: Derivatives of related azaspiro[4.4]nonane-1,3-diones have been synthesized and tested for their anticonvulsant activity.[7] Specifically, N-phenylamino derivatives have shown potential in inhibiting seizures in preclinical models.[7]
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Antiviral Research: Some N-substituted derivatives of similar spiro compounds have been investigated for their potential antiviral properties, including activity against the hepatitis C virus.[6]
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Enzyme Inhibition: Modified versions of the spiro scaffold have been explored as inhibitors of matrix metalloproteinases, which are implicated in various diseases, including cancer.[6]
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Antimicrobial Activity: Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1,3-diazaspiro[4.4]nonane-2,4-dione.
Caption: A flowchart of the synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione.
Logical Relationship of Potential Applications
This diagram illustrates the logical relationship between the core scaffold and its potential applications based on the activities of its derivatives.
Caption: Relationship between the core scaffold and its potential therapeutic applications.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3-diazaspiro[4.4]nonane-2,4-dione is classified as follows:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
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Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.
Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols.
References
- 1. 1,3-Diazaspiro(4.4)nonane-2,4-dione | C7H10N2O2 | CID 94745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione | 1170110-01-6 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
